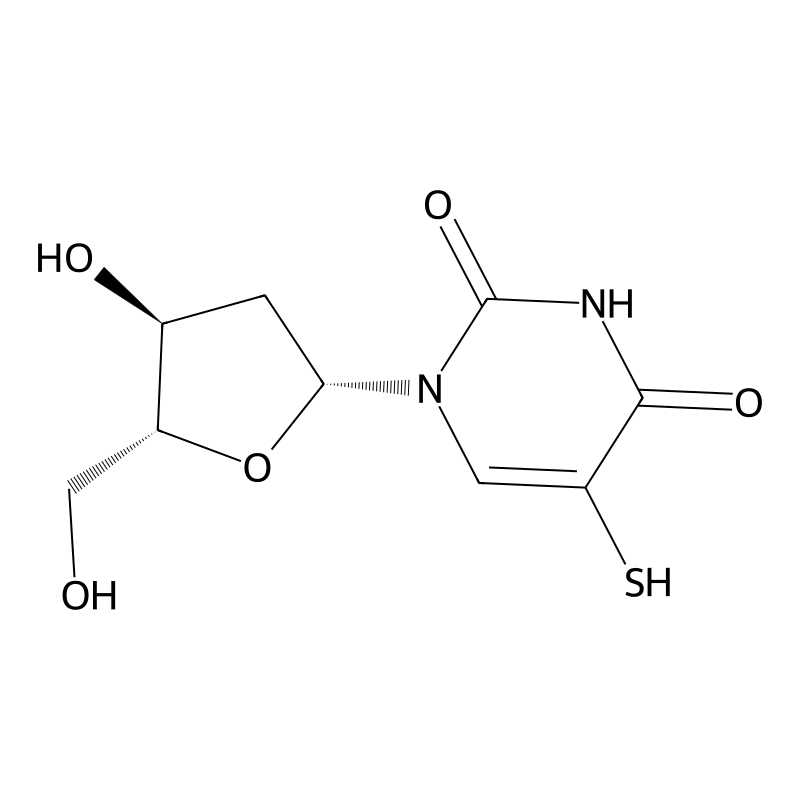

Uridine, 2'-deoxy-5-mercapto-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Uridine, 2'-deoxy-5-mercapto- is a modified nucleoside characterized by the presence of a thiol group at the 5-position of the uridine base. Its molecular formula is and it has a molecular weight of approximately 244.27 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly due to its unique reactivity stemming from the thiol functional group, which can participate in various

- Nucleophilic Substitution: The thiol group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Redox Reactions: The compound can participate in oxidation-reduction reactions, which may be relevant in biological contexts where redox status influences cellular functions.

- Formation of Disulfides: Under oxidative conditions, thiols can form disulfide bonds, which are critical in protein structure and function.

These reactions highlight the compound's versatility and potential utility in synthetic organic chemistry and biochemistry .

Uridine, 2'-deoxy-5-mercapto- exhibits various biological activities that make it a subject of interest in pharmacological research:

- Antiviral Properties: Similar to other nucleosides, it may inhibit viral replication by interfering with viral DNA synthesis. This mechanism is critical for developing antiviral therapeutics .

- Potential Anticancer Activity: The compound's ability to modulate cellular processes through redox mechanisms suggests it may have anticancer properties, although specific studies are needed to elucidate these effects fully.

The synthesis of Uridine, 2'-deoxy-5-mercapto- typically involves several steps:

- Starting Material: The synthesis often begins with uridine or its derivatives.

- Modification of the Base: The introduction of the thiol group can be achieved through various methods such as:

- Nucleophilic Substitution Reactions: Using appropriate reagents to introduce sulfur into the molecule.

- Reduction Reactions: Converting suitable precursors into the desired thiol-containing compound.

These synthetic pathways are crucial for producing this compound in sufficient quantities for research and application purposes .

Uridine, 2'-deoxy-5-mercapto- has several potential applications:

- Pharmaceutical Development: Its antiviral properties make it a candidate for developing new antiviral drugs.

- Research Tool: It can be used in biochemical assays to study nucleoside metabolism and redox biology.

- Diagnostic Biomarker: The compound may serve as a biomarker for oxidative stress-related conditions due to its redox-active nature .

Studies on the interactions of Uridine, 2'-deoxy-5-mercapto- with biological molecules are essential for understanding its mechanism of action:

- Protein Interactions: Investigating how this compound interacts with proteins involved in nucleic acid metabolism could reveal its potential therapeutic targets.

- Cellular Uptake Studies: Understanding how cells take up this modified nucleoside can inform its efficacy as an antiviral agent.

Such studies are vital for advancing knowledge about the biological roles and therapeutic potential of this compound .

Uridine, 2'-deoxy-5-mercapto- shares structural similarities with other nucleosides but is unique due to its thiol group. Here are some similar compounds:

| Compound Name | Structure/Functional Group | Unique Features |

|---|---|---|

| Uridine | Standard uracil base | No modifications; serves as a natural nucleoside |

| 2'-Deoxyuridine | Lacks hydroxyl at 2' | Commonly used in nucleic acid synthesis |

| Uridine, 2'-deoxy-5-hydroxymethyl | Hydroxymethyl at 5-position | Used in cancer studies; different reactivity |

| Uridine, 2'-deoxy-5-iodo | Iodine at 5-position | Antiviral activity; different mechanism |

The uniqueness of Uridine, 2'-deoxy-5-mercapto- lies primarily in its thiol functionality, which allows for specific chemical interactions not possible with other nucleosides. This characteristic enhances its potential applications in therapeutic contexts compared to its analogs .

Uridine, 2'-deoxy-5-mercapto- (also known as 5-Mercapto-2'-deoxyuridine) is a modified nucleoside characterized by the presence of a thiol group at the 5-position of the uridine base [3]. The molecular formula of this compound is C9H12N2O5S with a molecular weight of 260.27 g/mol [2] [14]. The structure consists of a 2'-deoxyribose sugar moiety connected to a modified uracil base through a β-N-glycosidic linkage [3] [14].

The stereochemistry of Uridine, 2'-deoxy-5-mercapto- is defined by specific configurations at key carbon atoms in the deoxyribose sugar [3]. The compound features a 2R,4S,5R configuration in the deoxyribose component, which is reflected in its IUPAC name: 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-sulfanylpyrimidine-2,4-dione [3] [14]. The C1' position exhibits a β-N-glycosidic linkage, where the nucleobase is attached to the sugar in the β orientation [3]. The C3' position has an R configuration with a hydroxyl group, while the C4' position has an S configuration as part of the deoxyribose ring structure [3] [14].

The molecular structure includes a pyrimidine ring with carbonyl groups at positions 2 and 4, and the distinctive thiol (-SH) group at position 5 [14]. This thiol group is the key structural feature that distinguishes this compound from standard deoxyuridine and confers its unique chemical properties [3].

Physical and chemical characteristics

Uridine, 2'-deoxy-5-mercapto- exists as a white to off-white solid at room temperature [3]. The compound exhibits substantial solubility in water due to its polar nature, which is attributed to the presence of multiple hydroxyl groups in the deoxyribose moiety and the thiol group in the pyrimidine ring [3] [14].

The physical properties of Uridine, 2'-deoxy-5-mercapto- are summarized in the following table:

| Property | Value |

|---|---|

| Physical State | Solid |

| Color | White to off-white |

| Solubility in Water | Soluble |

| Molecular Weight | 260.27 g/mol |

| CAS Number | 7085-54-3 |

| IUPAC Name | 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-sulfanylpyrimidine-2,4-dione |

The chemical characteristics of this compound are largely influenced by the presence of the thiol group at the 5-position of the pyrimidine ring [6]. This functional group introduces unique reactivity patterns not observed in standard nucleosides [6]. The compound has a very low pKa value, indicating that the thiol group is readily deprotonated under physiological conditions [6]. The anionic form of the compound shows characteristic absorption maxima in the 330 nm region, which is distinct from the neutral form [6] [18].

Reactivity profile of the 5-thiol functional group

The 5-thiol functional group in Uridine, 2'-deoxy-5-mercapto- exhibits high reactivity, participating in various nucleophilic reactions typical of thiol compounds [6] [16]. This reactivity is influenced by the paradoxical relationship between the pKa value and the nucleophilicity of the thiol group [16]. While a lower pKa increases the fraction of the more reactive thiolate anion at physiological pH, it also decreases the intrinsic nucleophilicity of the thiolate ion [16].

The thiol group readily participates in oxidation-reduction reactions, serving as both a nucleophile and a reducing agent [16] [23]. In oxidation reactions, the thiol group can form disulfide bonds through autoxidation, particularly in the presence of oxygen or other oxidizing agents [6] [23]. This process involves the coupling of two thiol groups to form a disulfide bridge (R-S-S-R) [6] [23].

The reactivity of the thiol group is also influenced by the electronic environment of the pyrimidine ring [16] [21]. The electron-withdrawing nature of the pyrimidine ring enhances the acidity of the thiol group, making it more prone to deprotonation and increasing its reactivity as a nucleophile [16] [21]. This property allows the thiol group to participate in various addition reactions, including Michael additions to α,β-unsaturated systems [9] [21].

In radical-mediated reactions, the thiol group can participate in thiol-ene coupling reactions, which have been utilized in the synthesis of various thio-substituted nucleosides [21] [23]. These reactions typically involve the addition of thiyl radicals to alkenes, resulting in anti-Markovnikov addition products [21].

Stability under various experimental conditions

Uridine, 2'-deoxy-5-mercapto- exhibits remarkable instability in aqueous solutions, undergoing rapid autoxidation to form the corresponding disulfides [6]. This instability poses significant challenges for the isolation and characterization of the compound [6]. The stability of the compound under various experimental conditions is summarized in the following table:

| Condition | Stability | Notes |

|---|---|---|

| Aqueous Solution | Very Low | Undergoes rapid autoxidation |

| Acidic pH | Low to Moderate | Less prone to deprotonation |

| Basic pH | Very Low | Deprotonation accelerates degradation |

| In Presence of DTT | Improved | DTT acts as a protecting agent |

| In Presence of Oxygen | Very Low | Rapid oxidation to disulfide |

| In Absence of Oxygen | Moderate | Still undergoes slow degradation |

Research has shown that the determination of the ultraviolet spectra and pKa values of the thiol form is only possible using special techniques, such as employing dithiothreitol (DTT) as a "protecting" agent [6]. DTT has been found to be a uniquely suitable reagent for the preparation of pure Uridine, 2'-deoxy-5-mercapto- by stoichiometric reduction of the corresponding disulfides [6].

The stability of the compound is significantly affected by pH conditions [6] [16]. In basic conditions, the deprotonation of the thiol group accelerates its oxidation, leading to rapid degradation [6] [16]. In acidic conditions, the compound shows slightly improved stability due to reduced deprotonation, although it still undergoes gradual oxidation [6] [16].

Temperature also plays a crucial role in the stability of the compound [6] [21]. Lower temperatures generally improve stability by reducing the rate of oxidation reactions [21]. This principle has been applied in the synthesis of thio-substituted nucleosides, where cooling reaction mixtures to -80°C has been shown to significantly improve yields and stereoselectivity [21].

Spectroscopic properties (UV-vis, NMR, mass spectrometry)

UV-visible Spectroscopy

Uridine, 2'-deoxy-5-mercapto- exhibits distinctive UV-visible absorption characteristics that are highly dependent on the ionization state of the thiol group [6] [18]. The anionic form of the compound shows characteristic absorption maxima in the 330 nm region, which is significantly red-shifted compared to the neutral form [6] [18]. This spectral shift serves as a useful indicator of the ionization state of the thiol group [6].

The UV-visible spectrum is also influenced by pH, reflecting the low pKa of the thiol group [6] [18]. At higher pH values, where the thiol group is predominantly in the deprotonated form, the absorption maximum shifts toward the 330 nm region [6]. This spectral behavior can be used to determine the pKa of the thiol group through spectrophotometric titration [6] [18].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable structural information about Uridine, 2'-deoxy-5-mercapto- [17]. The 1H NMR spectrum shows characteristic signals for the deoxyribose moiety, including signals for the anomeric proton (H1') at approximately 6.27 ppm and the H3' proton at around 4.45 ppm [17]. The H5 proton, which is present in standard deoxyuridine, is absent in Uridine, 2'-deoxy-5-mercapto- due to its replacement by the thiol group [17].

The 13C NMR spectrum displays signals for the pyrimidine carbons, with the C5 position showing a characteristic downfield shift due to the presence of the thiol group [17]. The deoxyribose carbons exhibit signals similar to those of standard deoxyuridine, with the C1' carbon resonating at approximately 88.2 ppm and the C3' carbon at around 73.2 ppm [17].

Mass Spectrometry

Mass spectrometry is a powerful tool for the identification and characterization of Uridine, 2'-deoxy-5-mercapto- [20]. The molecular ion peak appears at m/z 260.27, corresponding to the molecular weight of the compound [14] [20]. Fragmentation patterns typically include the loss of the sugar moiety, resulting in a fragment corresponding to the modified pyrimidine base [20].

In liquid chromatography-mass spectrometry (LC-MS) analysis, the compound can be detected using atmospheric pressure chemical ionization (APCI) in negative ion mode, which produces a formate adduct [M+HCOO]- at m/z 305.27 [20]. This approach has been used for the quantitative analysis of related nucleosides in biological samples [20].